molecular formula C18H24N2O2S4 B3438250 {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE

{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE

Cat. No.: B3438250
M. Wt: 428.7 g/mol
InChI Key: HNKXYTSHZIKLLX-UHFFFAOYSA-N
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Description

{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is a complex organic compound characterized by its unique structure, which includes morpholine and carbodithioate functional groups

Properties

IUPAC Name

[4-(morpholine-4-carbothioylsulfanylmethyl)phenyl]methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S4/c23-17(19-5-9-21-10-6-19)25-13-15-1-2-16(4-3-15)14-26-18(24)20-7-11-22-12-8-20/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKXYTSHZIKLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC2=CC=C(C=C2)CSC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE typically involves multiple steps One common method includes the reaction of morpholine with carbon disulfide to form morpholine-4-carbodithioate This intermediate is then reacted with a benzyl halide derivative to introduce the phenylmethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the morpholine groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE involves its interaction with specific molecular targets. The carbodithioate groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the morpholine groups may interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carbodithioate: Shares the carbodithioate functional group but lacks the phenylmethyl group.

    Benzyl morpholine: Contains the phenylmethyl group but lacks the carbodithioate functionality.

    Thiuram disulfides: Similar sulfur-containing compounds used in rubber vulcanization.

Uniqueness

{4-[(MORPHOLINE-4-CARBOTHIOYLSULFANYL)METHYL]PHENYL}METHYL MORPHOLINE-4-CARBODITHIOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.